

# Technical Dossier: Isotopic Characterization of Daclatasvir-13C2,d6

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the isotopically labeled compound **Daclatasvir-13C2,d6**, focusing on its molecular weight and related physicochemical properties. It also outlines relevant experimental protocols and the mechanism of action of Daclatasvir.

## **Molecular Weight and Isotopic Composition**

Daclatasvir is a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). [1][2][3][4][5] The isotopically labeled variant, **Daclatasvir-13C2,d6**, incorporates two Carbon-13 atoms and six Deuterium atoms. This labeling is crucial for various research applications, including metabolic studies and use as an internal standard in quantitative bioanalysis.

The molecular formula of standard Daclatasvir is C40H50N8O6.[1][3][6][7] For **Daclatasvir-13C2,d6**, the formula is C38 13C2 H44 D6 N8 O6.[8][9][10] The calculated molecular weight of this labeled compound is approximately 746.91 g/mol .[8]

The following table summarizes the key molecular data for Daclatasvir and its isotopically labeled form.

| Compound            | Molecular Formula     | Molecular Weight ( g/mol ) |
|---------------------|-----------------------|----------------------------|
| Daclatasvir         | C40H50N8O6            | 738.88[1][6][7]            |
| Daclatasvir-13C2,d6 | C38 13C2 H44 D6 N8 O6 | 746.91[8]                  |



#### **Mechanism of Action: HCV NS5A Inhibition**

Daclatasvir exerts its antiviral effect by targeting the HCV NS5A protein, which is essential for viral RNA replication and virion assembly.[3] By binding to the N-terminus of NS5A, Daclatasvir disrupts its function, thereby inhibiting the formation of new viral particles.[4]



Click to download full resolution via product page

Daclatasvir inhibits the HCV NS5A protein, disrupting viral replication and assembly.

## **Experimental Protocols**

The following outlines a general methodology for assessing the in vitro efficacy of antiviral compounds like Daclatasvir.

Objective: To determine the concentration of the antiviral agent that inhibits 50% of HCV RNA replication (EC50).

#### Methodology:

- Cell Culture:
  - Huh-7 cells harboring an HCV replicon are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection antibiotic (e.g., G418).
  - Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- Compound Treatment:

#### Foundational & Exploratory





- Cells are seeded into 96-well plates.
- After cell attachment, the culture medium is replaced with fresh medium containing serial dilutions of Daclatasvir.
- A vehicle control (e.g., DMSO) is included.
- Incubation:
  - Plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the antiviral effect to occur.
- · Quantification of HCV RNA:
  - Total cellular RNA is extracted from the cells.
  - HCV RNA levels are quantified using a real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.
  - The results are normalized to an internal control housekeeping gene.
- Data Analysis:
  - The EC50 value is calculated by plotting the percentage of HCV RNA inhibition against the log concentration of Daclatasvir and fitting the data to a dose-response curve.





Click to download full resolution via product page

Workflow for determining the in vitro antiviral efficacy of Daclatasvir.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Daclatasvir | C40H50N8O6 | CID 25154714 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Daclatasvir | CAS 1009119-64-5 | Cayman Chemical | Biomol.com [biomol.com]
- 7. KEGG DRUG: Daclatasvir [kegg.jp]
- 8. Daclatasvir-13C2D6 Daicel Pharma Standards [daicelpharmastandards.com]
- 9. Daclatasvir 13C2D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 10. Daclatasvir-13C2,d6 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- To cite this document: BenchChem. [Technical Dossier: Isotopic Characterization of Daclatasvir-13C2,d6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15582057#what-is-the-molecular-weight-of-daclatasvir-13c2-d6]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com